![molecular formula C19H22N2O2S B2427479 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 941911-49-5](/img/structure/B2427479.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors, which are responsible for the effects of marijuana. AM-2201 is often used as a research chemical in scientific studies to investigate the mechanisms of action of cannabinoids.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. In particular, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Mechanism of Action
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information on the compound, it’s challenging to summarize the affected pathways and their downstream effects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Given the wide range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)9-10-21-16-7-6-15(12-14(16)5-8-18(21)22)20-19(23)17-4-3-11-24-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGVLJLDZEQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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